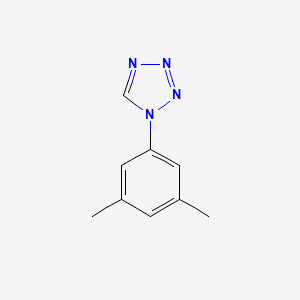

1-(3,5-dimethylphenyl)-1H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,5-Dimethylphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenylhydrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of the desired tetrazole compound.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The tetrazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and acylating agents under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. For instance, 1-(3,5-dimethylphenyl)-1H-tetrazole has been synthesized and tested for its antibacterial and antifungal activities. Research indicates that certain 5-substituted tetrazoles show effectiveness against a range of bacteria including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | Bacterial Strains Tested | Antifungal Strains Tested | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli, S. aureus | C. albicans, A. niger | 100-125 |

| 5-(4-methoxyphenyl)-1H-tetrazole | Bacillus cereus, B. subtilis | Penicillium purpurogenum | 50-100 |

Anti-inflammatory and Analgesic Properties

Tetrazole compounds have also been investigated for their anti-inflammatory effects. Studies have shown that certain derivatives can significantly reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like ibuprofen . The analgesic activity of these compounds has been evaluated using various methods, revealing promising results that warrant further exploration .

Building Blocks in Organic Synthesis

Due to their ability to act as bioisosteres for carboxylate groups, tetrazoles are increasingly used in organic synthesis as intermediates for the development of pharmaceuticals. The unique reactivity of the tetrazole ring allows for the formation of diverse chemical entities through various coupling reactions .

Table 2: Synthetic Applications of Tetrazoles

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| [3+2] Cycloaddition | 5-Substituted Tetrazoles | 80-85 |

| Coupling Reactions | Oligonucleotide Synthesis | High |

Explosive Materials

Tetrazoles are being studied for their potential use in high-performance explosives and propellants due to their high energy content and stability. Compounds like this compound can serve as precursors for energetic materials that produce non-toxic combustion products while maintaining high burn rates .

Table 3: Energetic Properties of Tetrazoles

| Compound Name | Energy Density (kJ/kg) | Stability |

|---|---|---|

| This compound | High | Stable under conditions |

Case Study 1: Antimicrobial Screening

A comprehensive screening of various tetrazole derivatives was conducted to evaluate their antimicrobial efficacy against clinical isolates. The study found that specific substitutions on the tetrazole ring significantly enhanced activity against resistant strains of bacteria .

Case Study 2: Synthesis of Novel Derivatives

A series of novel tetrazoles were synthesized using multicomponent reactions, showcasing the versatility of the tetrazole scaffold in creating compounds with diverse biological activities. These derivatives were systematically evaluated for their pharmacological profiles, leading to the identification of several candidates with potent activity against both bacterial and fungal pathogens .

Wirkmechanismus

The mechanism of action of 1-(3,5-dimethylphenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dimethylphenyl)-1H-pyrazole: Another heterocyclic compound with a similar structure but different nitrogen arrangement.

1-(3,5-Dimethylphenyl)-1H-imidazole: Similar to the tetrazole but with a different ring structure.

1-(3,5-Dimethylphenyl)-1H-triazole: A compound with three nitrogen atoms in the ring, compared to four in the tetrazole.

Uniqueness: 1-(3,5-Dimethylphenyl)-1H-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties. The presence of four nitrogen atoms in the ring makes it more reactive and versatile compared to similar compounds with fewer nitrogen atoms. This uniqueness contributes to its wide range of applications in various fields.

Biologische Aktivität

1-(3,5-Dimethylphenyl)-1H-tetrazole is a member of the tetrazole family, characterized by its unique chemical structure that includes a tetrazole ring and a 3,5-dimethylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, summarizing key findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_10N_4. The presence of the tetrazole ring contributes to its reactivity and biological activity. The unique substitution pattern on the phenyl ring may impart distinct properties compared to other similar compounds.

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing the tetrazole ring have been evaluated for their efficacy against various bacterial strains. A study reported that certain tetrazole derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the specific substituents on the tetrazole ring .

| Compound | Activity Type | Target Organism | IC50 (μM) |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | ND |

| 1-(4-Fluorophenyl)-1H-tetrazole | Antifungal | Candida albicans | ND |

| 1-Methyl-1H-tetrazole-5-thiol | Antiviral | Influenza virus | ND |

Note: ND = Not Determined.

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazoles has been explored through various in vitro studies. For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests that this compound may modulate immune responses, making it a candidate for further investigation in inflammatory diseases .

Anticancer Activity

The anticancer properties of tetrazole derivatives are noteworthy. In vitro studies have demonstrated that compounds with a tetrazole moiety can inhibit cancer cell proliferation. For example, a series of tetrazoles were evaluated for their antiproliferative effects against various cancer cell lines, revealing IC50 values that indicate their potential as anticancer agents .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-15 (Colon) | 35 |

| 1-Methyl-1H-tetrazole-5-thiol | NCI-H460 (Lung) | 80 |

The precise mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or cellular proliferation processes . Further studies are necessary to elucidate these mechanisms.

Case Studies

Several case studies have highlighted the potential applications of tetrazoles in drug development:

- Case Study 1: A study focused on synthesizing and evaluating a series of 1-(substituted phenyl)-tetrazoles for their antimicrobial activity. The results indicated that specific substitutions enhanced antibacterial potency against resistant strains .

- Case Study 2: Another investigation assessed the anti-inflammatory effects of tetrazoles in a murine model of arthritis. Results demonstrated a significant reduction in inflammation markers upon administration of certain tetrazole derivatives .

Eigenschaften

IUPAC Name |

1-(3,5-dimethylphenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-3-8(2)5-9(4-7)13-6-10-11-12-13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIQAANBZHMWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=NN=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.